2-Bromo-5-formylbenzoic acid
Description
Significance of 2-Bromo-5-formylbenzoic Acid within Aromatic Organic Chemistry
This compound is a notable compound in the field of aromatic organic chemistry due to its trifunctional nature. The molecule incorporates a carboxylic acid group, an aldehyde (formyl) group, and a bromine atom attached to a benzene (B151609) ring. smolecule.com This unique combination of functional groups, each with distinct reactivity, makes it a highly versatile building block for the synthesis of more complex organic molecules. smolecule.com The presence of these groups on a single aromatic scaffold allows for a variety of chemical transformations, positioning it as a valuable intermediate in several areas of chemical research. smolecule.comsmolecule.com
Positioning within the Landscape of Substituted Benzoic Acid Derivatives
Substituted benzoic acids are a broad and important class of compounds in organic chemistry. uomustansiriyah.edu.iq this compound is a specific example of a di-substituted benzoic acid, with both a halogen and an aldehyde functionality. smolecule.com Its structure allows for selective reactions at each of the three functional sites. The development and study of such multifunctional aromatic compounds represent a progression from simpler benzoic acid derivatives to more complex and synthetically useful molecules. These compounds are crucial as intermediates in the synthesis of pharmaceuticals and advanced materials. smolecule.com
Historical Development of Synthetic Approaches to Related Compounds
The synthesis of substituted benzoic acid derivatives has evolved significantly over time. Early methods often involved multi-step processes with limitations in yield and scalability. chemicalbook.com For instance, the synthesis of various brominated formylbenzoic acids has historically relied on the use of isobenzofuran-1(3H)-ones (phthalides) as precursors, a method constrained by the limited availability of these starting materials. More recent advancements have focused on developing more efficient and scalable synthetic routes. For example, contemporary methods like flow photochemical bromination of readily available toluenes followed by hydrolysis have emerged as a more controlled and less hazardous approach to producing a range of x-bromo-y-formylbenzoic acids. vwr.com The systematic development of synthetic strategies for compounds like this compound arose from the increasing demand for versatile intermediates that can undergo various chemical transformations.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-formylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPWKTRXWVQFGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical and Physical Properties
2-Bromo-5-formylbenzoic acid is a solid at room temperature and possesses a unique set of properties owing to its molecular structure. sigmaaldrich.com
| Property | Value |
| Molecular Formula | C₈H₅BrO₃ smolecule.comsigmaaldrich.com |
| Molecular Weight | 229.03 g/mol smolecule.comsigmaaldrich.com |
| IUPAC Name | This compound smolecule.comsigmaaldrich.com |
| CAS Number | 1289007-84-6 smolecule.comcymitquimica.com |
| Physical Form | White Solid sigmaaldrich.com |
| Purity | Typically ≥95% aksci.com |
Elucidation of Chemical Reactivity and Mechanistic Pathways
The Ugi four-component reaction (Ugi-4CR) stands as a cornerstone of multicomponent reactions, enabling the efficient synthesis of α-aminoacyl amide derivatives from an aldehyde, an amine, a carboxylic acid, and an isocyanide. frontiersin.orgacademie-sciences.fr The reaction is celebrated for its high atom economy and the capacity to generate molecular diversity in a single, often rapid, synthetic step. The versatility of the Ugi reaction is further expanded when bifunctional starting materials are employed, as they introduce opportunities for subsequent intramolecular reactions, leading to the formation of complex heterocyclic scaffolds.
2-Bromo-5-formylbenzoic acid is a prime candidate for such strategies, serving as a bifunctional component within the Ugi reaction framework. Its structure contains both an aldehyde group and a carboxylic acid group, two of the four requisite components for the Ugi condensation. However, in the context of a standard Ugi-4CR, one of these functionalities would need to be selectively engaged while the other participates in a different role or a subsequent transformation.
A more common and powerful application involves using this compound as the aldehyde component, while a separate carboxylic acid is used in the reaction mixture. In this scenario, the formyl group of this compound participates directly in the initial Ugi condensation. The reaction mechanism is initiated by the formation of an imine from the condensation of the aldehyde and an amine. This is followed by the addition of the isocyanide and the carboxylic acid, which, after a characteristic Mumm rearrangement, yields the stable Ugi adduct.
The true synthetic utility of using this compound becomes apparent in post-Ugi transformations. The resulting Ugi product contains the 2-bromo-phenyl moiety, which is primed for a variety of intramolecular cyclization reactions. The bromine atom at the ortho position to the original formyl group can serve as a leaving group in a nucleophilic substitution reaction. For instance, a nucleophilic group on the Ugi product can displace the bromine, leading to the formation of novel heterocyclic systems. Research on similar 2-halobenzoic acids has demonstrated the feasibility of copper-catalyzed domino reactions following an Ugi condensation to produce isoquinolone derivatives. acs.org
This Ugi/post-cyclization strategy allows for the construction of diverse and complex molecular architectures that would otherwise require lengthy, multi-step synthetic sequences. The substitution pattern of the this compound is crucial, as the relative positions of the formyl, bromo, and carboxyl groups dictate the regiochemistry of the cyclization and the nature of the resulting heterocyclic core.
The table below illustrates the components of a typical Ugi-type reaction where this compound would act as the aldehyde component, leading to a product amenable to post-Ugi modifications.
| Role | Component Example | Function |
| Aldehyde | This compound | Provides the electrophilic carbon for imine formation. |
| Amine | Aniline | Reacts with the aldehyde to form the initial imine. |
| Carboxylic Acid | Acetic Acid | Participates in the formation of the Ugi adduct. |
| Isocyanide | Cyclohexyl isocyanide | Undergoes nucleophilic attack on the iminium ion. |
Structural Modifications and Functional Group Diversification
The three functional groups on the this compound ring—carboxyl, formyl, and bromo groups—can be selectively modified to generate a wide array of derivatives. The aldehyde group is particularly versatile; it can be oxidized to yield a dicarboxylic acid derivative or reduced to form a hydroxymethyl (alcohol) group. evitachem.com The bromine atom is also a key site for diversification. It can be replaced by various nucleophiles through substitution reactions or participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. smolecule.com This allows for the introduction of aryl, alkyl, or other organic fragments at this position. The carboxylic acid group can undergo esterification or be converted into an amide, further expanding the range of possible derivatives.
Synthesis of Fused Heterocyclic Systems (e.g., Phthalides, Isoindolinones, Benzoxazinones)
This compound and its unbrominated parent compound, 2-formylbenzoic acid, are crucial precursors for constructing various fused heterocyclic systems, which are common motifs in pharmacologically active compounds.
Phthalides (Isobenzofuranones): 2-Formylbenzoic acid can react with β-keto acids in a one-pot cascade reaction to produce a variety of 3-substituted phthalides. beilstein-journals.org This process often involves an initial aldol-type reaction followed by cyclization and decarboxylation. beilstein-journals.org Another method involves the reaction of 2-formylbenzoic acid with primary amines and potassium cyanide to yield isochromen-1-ones, which can then be converted to isoindolinones. wikipedia.org
Isoindolinones: These lactams are readily synthesized from 2-formylbenzoic acid derivatives. wikipedia.org A common method is the reductive amination or condensation with primary amines, which leads to the formation of the five-membered isoindolinone ring. acs.org For example, functionalized isoindolinones can be accessed in high yields through a three-component reaction involving 2-formylbenzoic acid and 2-bromoanilines, catalyzed by palladium. wikipedia.org Multicomponent reactions, such as the Povarov reaction, using 2-formylbenzoic acid, anilines, and alkenes can produce complex isoindolo[2,1-a]quinolin-11-ones. rsc.orgrsc.org
Benzoxazinones: Tandem heterocyclization reactions using 2-formylbenzoic acids and substituted 2-aminophenols or 2-aminophenylcarbinols can produce isomeric isoindolobenzoxazinones. researchgate.netosi.lv Specifically, the reaction of a bromo-substituted 2-formylbenzoic acid has been used to synthesize a 2-bromo-isoindolo[1,2-b] rsc.orgCurrent time information in Bangalore, IN.-benzoxazinone derivative. researchgate.net
The following table summarizes the synthesis of these key heterocyclic systems.
Interactive Data Table: Synthesis of Fused Heterocycles from Formylbenzoic Acids| Heterocyclic System | Precursors | Key Reaction Type | Reference |
|---|---|---|---|
| Phthalides | 2-Formylbenzoic acid, β-keto acids | Aldol (B89426) condensation, Cyclization, Decarboxylation | beilstein-journals.org |
| Isoindolinones | 2-Formylbenzoic acid, Primary amines | Reductive amination, Cyclization | wikipedia.orgacs.org |
| Isoindoloquinolinones | 2-Formylbenzoic acid, Anilines, Alkenes | Multicomponent Povarov Reaction | rsc.orgrsc.org |
| Isoindolobenzoxazinones | 2-Formylbenzoic acids, 2-Aminophenols | Tandem Heterocyclization | researchgate.netosi.lv |
Development of Steroid-Conjugated Architectures
The conjugation of small molecules to steroid scaffolds is a strategy used in medicinal chemistry to modify the properties of either the steroid or the attached molecule. While the direct conjugation of this compound to a steroid backbone is not widely documented in available literature, the functional groups present on the molecule provide clear handles for such a synthesis. The carboxylic acid could be activated and coupled to a hydroxyl or amino group on a steroid framework to form an ester or amide linkage, respectively. This general strategy has been applied to other benzoic acid derivatives. The lack of specific examples for this compound suggests this remains a specialized area for future investigation.
Comparative Analysis of Reactivity and Selectivity in Analogues
The chemical behavior of bromo-formylbenzoic acids is highly dependent on the substitution pattern of the functional groups on the aromatic ring.
The relative positions of the bromine atom and the formyl group significantly influence the compound's reactivity and the types of products formed.
Steric Effects: In an isomer like 4-Bromo-2-formylbenzoic acid, the ortho-positioning of the formyl group relative to the carboxylic acid can lead to steric hindrance, potentially reducing the accessibility for nucleophilic attack compared to meta- or para-substituted analogues.
Electronic Effects: The electronic interplay between the electron-withdrawing bromo and formyl groups and the carboxylic acid function dictates the acidity and reactivity of the ring. libretexts.org For instance, in 4-Bromo-3-formylbenzoic acid, the formyl group is meta to the carboxylic acid, which influences the electronic interactions and reactivity in bioconjugation reactions. In contrast, the bromine atom in 4-Bromo-2-formylbenzoic acid is para to the formyl group, which can facilitate certain reactions like Suzuki-Miyaura coupling. The ortho-effect, an observed increase in the acidity of ortho-substituted benzoic acids, suggests that 2-bromo-substituted benzoic acids are generally stronger acids than their meta or para counterparts, which can influence reaction rates and mechanisms. libretexts.org
Interactive Data Table: Comparison of Bromo-formylbenzoic Acid Isomers
| Compound Name | Key Structural Feature | Reported Reactivity Characteristic | Reference |
|---|---|---|---|
| This compound | Bromo group is ortho to carboxyl; Formyl is meta to carboxyl | Serves as a versatile building block for heterocycles. | smolecule.com |
| 4-Bromo-2-formylbenzoic acid | Formyl group is ortho to carboxyl; Bromo is para to formyl | Para-bromine facilitates Suzuki-Miyaura coupling. | |
| 4-Bromo-3-formylbenzoic acid | Formyl group is meta to carboxyl; Bromo is para to carboxyl | Formyl group is reactive to nucleophiles; Bromo can participate in electrophilic substitution. |
| 5-Bromo-2-formylbenzoic acid | Formyl group is ortho to carboxyl; Bromo is meta to carboxyl | Exhibits ring-chain tautomerism, forming a cyclic lactol (3-hydroxy-6-bromophthalide). | nih.gov |
Introducing a third functional group, such as a fluoro or cyano group, further modulates the electronic properties and reactivity of the bromo-formylbenzoic acid scaffold.
Fluoro Group: The high electronegativity of fluorine acts as a strong electron-withdrawing group via the inductive effect, increasing the acidity of the carboxylic acid. This enhanced electrophilicity of the aromatic ring can influence the regioselectivity and rate of nucleophilic aromatic substitution reactions.
Cyano Group: The cyano (nitrile) group is a powerful electron-withdrawing group. vulcanchem.com Its presence, as seen in compounds like 2-Bromo-3-cyano-5-formylbenzoic acid or 5-Bromo-3-cyano-2-formylbenzoic acid, significantly affects the molecule's electronic distribution. vulcanchem.com This makes the aromatic ring more electron-deficient, influencing its reactivity in both nucleophilic and electrophilic reactions. The cyano group itself can be a reaction site, for example, undergoing reduction to an amine. evitachem.com The combination of bromo, cyano, and formyl groups creates a highly functionalized and reactive intermediate for the synthesis of complex molecules.
Strategic Building Block in Complex Molecule Construction
The unique arrangement of three distinct functional groups makes this compound a strategic building block in organic synthesis. The presence of the bromine atom, a formyl group, and a carboxylic acid allows chemists to perform a wide range of reactions. The aldehyde group can undergo condensation and nucleophilic addition reactions, while the bromine atom is susceptible to nucleophilic substitution or can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. smolecule.com This multifunctionality makes the compound a useful intermediate for creating more elaborate molecules. smolecule.com
Research on related compounds underscores this strategic role. For instance, phthalaldehydic acid derivatives, a class to which this compound belongs, are recognized as key intermediates for biologically important compounds and can be synthesized from 2-bromobenzoic acid esters through advanced methods like flow-flash chemistry. acs.org The ability to selectively react one functional group while preserving the others is a cornerstone of modern synthetic strategy, and this compound provides multiple handles for such manipulations.
Precursors for Pharmaceutical Intermediates
Aromatic compounds containing both halide and aldehyde functionalities are common structural motifs in medicinal chemistry. Analogues of this compound are established as important precursors in the synthesis of pharmaceuticals. For example, the closely related 2-Fluoro-5-formylbenzoic acid is utilized as a precursor in the creation of various drugs, including antihistamines and antidepressants, as well as antimicrobial agents. fluoromart.comchembk.com
Furthermore, research into related structures like 5-Cyano-2-formylbenzoic acid, which can be derived from bromo-aromatic precursors, highlights its function as a key intermediate for a variety of biologically significant molecules. acs.org The combination of an aromatic ring, a halogen, and reactive carbonyl and carboxyl groups is also present in compounds investigated for their potential as kinase inhibitors and antiviral agents. This body of evidence suggests that this compound is a valuable precursor for generating complex pharmaceutical intermediates, where its functional groups can be modified to build the core structures of new therapeutic agents. smolecule.com
Role in the Development of Novel Materials and Polymers
The application of this compound and its analogues extends into materials science. The functional groups on the molecule allow it to be incorporated into larger structures, such as polymers and advanced materials. smolecule.com Its fluoro-analogue, 2-Fluoro-5-formylbenzoic acid, is noted for its role as an intermediate in the preparation of various polymers and resins. fluoromart.com
| Compound | Application Area | Specific Use | Reference |
|---|---|---|---|
| 2-Fluoro-5-formylbenzoic acid | Pharmaceuticals | Precursor for antihistamines and antidepressants. | fluoromart.com |
| 2-Fluoro-5-formylbenzoic acid | Materials Science | Intermediate for preparing polymers and resins. | fluoromart.com |
| 5-Cyano-2-formylbenzoic acid | Pharmaceuticals | Key intermediate for various biologically important compounds. | acs.org |
| 4-Formylbenzoic acid | Materials Science | Used to functionalize biopolymers (e.g., dextran). | rsc.org |
| 5-Bromo-2-formylbenzoic acid | Materials Science | Building block for MOF ligands and OLED materials. | bldpharm.com |
Rational Design and Synthesis of Bioactive Candidates
The rational design of new therapeutic agents often employs established pharmacophores and versatile chemical building blocks. This compound serves as a key starting material for synthesizing more complex molecules with potential biological activity, owing to its reactive aldehyde and bromine functionalities. smolecule.com The strategic placement of the bromo and formyl groups allows for selective reactions to build larger molecular architectures.
The core structure of formylbenzoic acid is integral to the synthesis of compounds like isoindolin-1-ones, which are recognized as substructures in various natural products and medicinal agents. researchgate.net Research has demonstrated the synthesis of complex heterocyclic compounds starting from precursors like 2-formylbenzoic acid, highlighting a rational approach to developing novel therapeutic candidates. researchgate.netnih.gov For example, derivatives of 2-bromo-5-methoxybenzoic acid have been synthesized to produce novel benzohydrazides, which were then evaluated for a range of biological activities. nih.gov Similarly, isomers like 3-bromo-4-formylbenzoic acid have been used in the synthesis of Sarumine derivatives, which were subsequently investigated for their potential antibacterial and antitumor properties. mdpi.com This approach underscores the utility of bromo-formylbenzoic acids in the rational design and synthesis of new bioactive molecules.
Investigation of Enzyme-Ligand Interactions and Metabolic Pathways
Understanding how a compound interacts with biological targets is fundamental to medicinal chemistry. Derivatives of bromo-formylbenzoic acid are subjects of investigation for their interactions with various enzymes. For instance, an isomer, 4-bromo-3-formylbenzoic acid, has been noted to interact with cytochrome P450 enzymes, which play a critical role in drug metabolism. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are frequently employed to predict and analyze the interactions between synthesized ligands and enzyme active sites. uobasrah.edu.iqnih.gov
The parent compound, 2-formylbenzoic acid, has also been identified as an intermediate in the o-phthalic acid metabolic pathway during the degradation of phenanthrene (B1679779) by certain bacteria. mdpi.com This indicates that the core benzoic acid structure can be processed through specific metabolic routes. Studies on human dihydroorotate (B8406146) dehydrogenase (hDHODH), a key enzyme in pyrimidine (B1678525) biosynthesis, show that a deep understanding of the enzyme's structure can guide the rational design of potent inhibitors, a strategy applicable to scaffolds derived from this compound. scienceopen.com
Utilization as a Biochemical Probe for Biological Processes
Multifunctional compounds are often repurposed as biochemical probes to investigate biological systems. A structurally similar compound, 2-bromo-4-fluoro-5-formylbenzoic acid, is utilized as a biochemical probe specifically for studying enzyme interactions and metabolic pathways. smolecule.com The formylbenzoic acid scaffold has proven effective in the design of fluorescent probes for detecting aldehydes in living cells. nsf.gov In one such design, 4-formylbenzoic acid was used as a component in creating a probe capable of monitoring aldehyde fluctuations within cellular environments. nsf.gov Furthermore, 2-bromo-5-hydroxybenzoic acid, another related molecule, is used to study microbial processes and has been shown to inhibit enzymes like lactoperoxidase. biosynth.com These examples highlight the potential of this compound derivatives to be developed into specialized tools for biological research.
In Vitro and In Vivo Evaluation of Biological Activities (e.g., Anti-HIV, Antioxidant, Antibacterial)
Derivatives based on the bromo- and formyl-substituted benzoic acid framework have been evaluated for a variety of biological activities through in vitro and in vivo assays.
Anti-HIV Activity Research into new antiviral agents has explored various complex molecular structures. In one study, novel steroid derivatives were synthesized and evaluated for their ability to inhibit HIV-1 and HIV-2 in human T-lymphocyte (MT-4) cells. uobasrah.edu.iq The anti-HIV activity was assessed by measuring the inhibition of the virus-induced cytopathic effect using the MTT method. uobasrah.edu.iq
| Compound | Target Virus | IC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|
| 3-(Thiophene-2-yl)-1-(preg-5-en-3β-ol-17-yl)prop-2-en-1-one | HIV-2 | 60.5 | > 2 |
| 1-O-acetyl-(5-(4-bromophenyl)-3-(preg-5-en-3β-ol-17-yl)-4,5-dihydro-1H-pyrazoline | HIV-1 & HIV-2 | > 0.29 | < 1 |
Antioxidant Activity The antioxidant potential of brominated phenolic and benzoic acid derivatives has been a subject of significant interest. The antioxidant capacity is often evaluated using multiple assays, including DPPH and ABTS radical scavenging, as well as ferric (Fe³⁺) and cupric (Cu²⁺) ion reducing power methods. nih.gov Studies on benzylic bromophenols have shown that certain derivatives exhibit potent antioxidant activity, sometimes exceeding that of standard antioxidants like BHA and BHT. nih.gov Similarly, imine derivatives of dapsone, including one synthesized from 4-formylbenzoic acid, have demonstrated notable antioxidant effects in ferric reducing power assays. mdpi.com The free radical scavenging activity of various benzoic acid derivatives is an area of active theoretical and experimental research. preprints.orgnih.gov
| Compound/Standard | Absorbance (at 60 µg/mL) |
|---|---|
| Compound 25 | 2.455 ± 0.004 |
| BHA (Standard) | 2.254 ± 0.004 |
| BHT (Standard) | 2.146 ± 0.002 |
| Compound 26 | 2.016 ± 0.002 |
| Trolox (Standard) | 1.993 ± 0.004 |
| Natural Bromophenol 1 | 1.996 ± 0.002 |
Antibacterial Activity The search for new antimicrobial agents has led to the synthesis and screening of numerous heterocyclic compounds derived from substituted benzoic acids. Derivatives of 2-formylbenzoic acid have been shown to possess good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) bacteria. researchgate.net In vitro studies on esters and Schiff bases of 4-hydroxy-5-formylbenzoic acid also revealed inhibitory activity, particularly against Gram-positive bacteria. nih.gov Further research has indicated that derivatives of 4-formylbenzoic acid can exhibit strong antibacterial effects. The synthesis of novel 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazides has also yielded compounds with measured antibacterial activity. nih.gov
Structure-Activity Relationship (SAR) Elucidation for Therapeutic Development
Structure-Activity Relationship (SAR) analysis is a cornerstone of therapeutic development, providing critical insights into how the chemical structure of a molecule influences its biological activity. For benzoic acid derivatives, SAR studies have revealed that the nature, position, and stereochemistry of substituents on the aromatic ring are key determinants of their pharmacological effects. iomcworld.comacs.org
The presence and location of electron-withdrawing or electron-donating groups can drastically alter a compound's interaction with its biological target. acs.org For example, research on a series of synthetic benzoic acid derivatives has helped in mathematically modeling and predicting their anti-sickling activity, where substituents like bromo, chloro, and nitro groups were evaluated. iomcworld.com A dissertation focused on the SAR of a selective Sirt5 inhibitor involved the synthesis of 3-bromo-4-formylbenzoic acid, demonstrating the relevance of this scaffold in targeted drug design. uni-muenchen.de By systematically modifying the core structure of this compound—for instance, by altering the groups at the bromo or formyl positions—researchers can explore how these changes affect bioactivity, leading to the optimization of lead compounds for improved potency and selectivity. researchgate.netevitachem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional and Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of this compound by probing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum, typically recorded in a solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), reveals distinct signals for each of the aromatic protons and the protons of the functional groups. beilstein-journals.org
A characteristic feature in the ¹H NMR spectrum is a broad singlet observed at approximately 13.70 ppm, which is attributed to the acidic proton of the carboxylic acid group (-COOH). beilstein-journals.org The spectrum also displays a signal for the aldehyde proton (-CHO), which typically appears as a singlet. The aromatic region of the spectrum shows signals corresponding to the protons on the benzene (B151609) ring. Their specific chemical shifts and coupling patterns are dictated by the electronic effects of the bromo, formyl, and carboxyl substituents.
Table 1: Representative ¹H NMR Spectral Data for this compound
| Proton Type | Chemical Shift (δ) in ppm (Solvent: DMSO-d₆) |
|---|---|
| Carboxylic Acid (-COOH) | ~13.70 (broad singlet) beilstein-journals.org |
| Aldehyde (-CHO) | Not explicitly detailed in search results |
| Aromatic (Ar-H) | Not explicitly detailed in search results |
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift influenced by its hybridization and the electronegativity of attached atoms.
The spectrum shows characteristic signals for the carbonyl carbons of the carboxylic acid and aldehyde groups, as well as for the carbon atoms of the aromatic ring. The carbon atom of the carboxylic acid group typically resonates at a lower field (higher ppm value) compared to the aldehyde's carbonyl carbon. The positions of the signals for the aromatic carbons confirm the substitution pattern on the benzene ring.
Table 2: Representative ¹³C NMR Spectral Data for this compound
| Carbon Type | Chemical Shift (δ) in ppm |
|---|---|
| Carboxylic Acid (C=O) | Not explicitly detailed in search results |
| Aldehyde (C=O) | Not explicitly detailed in search results |
| Aromatic (C-Br) | Not explicitly detailed in search results |
| Aromatic (C-COOH) | Not explicitly detailed in search results |
| Aromatic (C-CHO) | Not explicitly detailed in search results |
| Aromatic (C-H) | Not explicitly detailed in search results |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques are crucial for identifying the functional groups present in a molecule by measuring the vibrations of its bonds.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful method for identifying the various functional groups in this compound. rsc.org The FT-IR spectrum displays absorption bands at specific frequencies corresponding to the vibrational modes of the molecule's bonds.
Key characteristic absorption peaks include a broad band for the O-H stretch of the carboxylic acid group, typically observed in the region of 2500-3300 cm⁻¹. The spectrum also shows two distinct carbonyl (C=O) stretching vibrations: one for the carboxylic acid, often seen around 1700 cm⁻¹, and another for the aldehyde group. The exact positions of these peaks can be influenced by hydrogen bonding and the electronic effects of the substituents on the aromatic ring. Other significant peaks in the spectrum correspond to C-H, C=C (aromatic), and C-Br stretching and bending vibrations, further confirming the compound's structure.
Table 3: Key FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O stretch | ~1700 rsc.org |
| Aldehyde | C=O stretch | Not explicitly detailed in search results |
| Aromatic Ring | C=C stretch | ~1400-1600 |
| Aromatic Ring | C-H stretch | ~3000-3100 |
| Alkyl Halide | C-Br stretch | ~500-600 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise molecular formula of this compound. wiley.com This technique can differentiate between compounds with the same nominal mass but different elemental compositions. The measured mass is compared to the calculated mass for the expected formula, C₈H₅BrO₃, to confirm the compound's identity with a high degree of confidence. The presence of the bromine atom is also confirmed by the characteristic isotopic pattern in the mass spectrum, where two peaks of nearly equal intensity are observed, separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is instrumental in both identifying this compound and assessing the purity of a sample by separating it from byproducts and unreacted starting materials.
In a typical LC-MS analysis, the compound is passed through a chromatographic column, often a reverse-phase column like a C18, and eluted using a gradient of solvents such as acetonitrile (B52724) and water, frequently with a small amount of an acid like formic acid to improve peak shape. beilstein-journals.orgsielc.com Following separation, the eluent is introduced into the mass spectrometer.
For this compound (C₈H₅BrO₃), the mass spectrometer provides crucial information on its molecular weight and isotopic distribution. The theoretical monoisotopic mass of this compound is approximately 227.94221 Da. nih.gov High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, often within a few parts per million (ppm), which is a strong indicator of the elemental composition. beilstein-journals.org
The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two major peaks in the mass spectrum separated by approximately 2 m/z units, with the [M+H]⁺ and [M+2+H]⁺ ions being of similar intensity. This distinctive pattern is a key signature for identifying bromine-containing compounds. The NIST Mass Spectrometry Data Center lists significant peaks for a related compound, 5-Bromophthaldehydic acid, at m/z values of 185 and 183, which likely correspond to fragments of the parent molecule. nih.gov
Furthermore, fragmentation patterns observed in the mass spectrum, often induced by techniques like collision-induced dissociation (CID) in MS/MS experiments, can provide structural information. For instance, the loss of a water molecule (H₂O) or carbon dioxide (CO₂) from the carboxylic acid group is a common fragmentation pathway for benzoic acid derivatives.
| Parameter | Value | Source |
| Molecular Formula | C₈H₅BrO₃ | nih.govsigmaaldrich.com |
| Molecular Weight | 229.03 g/mol | nih.govsigmaaldrich.com |
| Monoisotopic Mass | 227.94221 Da | nih.gov |
Electronic Spectroscopy for Conjugation and Quantitation
Electronic spectroscopy, encompassing UV-Vis and fluorescence techniques, provides insights into the electronic structure and conjugation within the this compound molecule. These methods are also valuable for quantitative analysis.
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. For this compound, the aromatic ring, the carboxyl group, and the formyl group all contain chromophores that absorb UV light. The conjugation between these groups influences the wavelength of maximum absorption (λmax).
Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. While many aromatic compounds fluoresce, the presence of heavy atoms like bromine can lead to quenching of fluorescence through intersystem crossing. However, some benzoic acid derivatives do exhibit fluorescence. For example, complexes of 4-formylbenzoic acid with zinc(II) and cadmium(II) emit light upon excitation. acs.org The ligand itself, 4-formylbenzoic acid, shows weak emission at 412 and 436 nm when excited at 385 nm. acs.org
The fluorescence properties of this compound itself are not detailed in the provided search results. It is possible that the compound is weakly fluorescent or non-fluorescent due to the bromine substituent. However, it can be used as a precursor in the synthesis of fluorescent molecules. For instance, derivatives of similar brominated benzonitriles have been used to create thermally activated delayed fluorescence (TADF) dyes. ossila.com
Chromatographic Separation and Purity Assessment
Chromatographic techniques are indispensable for the separation and purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for monitoring the progress of reactions in which it is a product or reactant. echemi.com Purity levels are often reported as a percentage, such as 97% or >98%, determined by HPLC analysis. echemi.comamadischem.com
A typical HPLC method for a related compound, 2-Bromo-5-methoxybenzoic acid, utilizes a reverse-phase column with a mobile phase consisting of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com The use of a UV detector allows for the quantification of the compound and any impurities based on their absorbance at a specific wavelength, often around 254 nm. In a process for producing 2,3,4-trifluoro-5-iodobenzoic acid, HPLC was used to confirm the high purity of the final product. google.comgoogle.com The retention time of the compound under specific HPLC conditions is a characteristic property that aids in its identification.
| Technique | Application | Typical Conditions |
| HPLC | Purity assessment, reaction monitoring | Reverse-phase column (e.g., C18), Mobile phase: Acetonitrile/Water with acid (formic or phosphoric), UV detection (e.g., 254 nm) |
X-ray Crystallography for Absolute Stereochemistry and Conformation
While a specific crystal structure for this compound was not found in the search results, the technique has been applied to numerous related compounds. For example, X-ray analysis was used to determine the molecular structure of derivatives formed from the reaction of 2-formylbenzoic acids. researchgate.net In another study, the absolute stereochemistry of a chiral derivative of 2-formylbenzoic acid was confirmed by X-ray diffraction. researchgate.net The crystal structure of N-(5-Bromo-2-hydroxybenzylidene)-4-hydroxybenzohydrazide, a related brominated aromatic compound, has also been determined, revealing details of its hydrogen bonding network. researchgate.net
For this compound, a single-crystal X-ray diffraction study would unambiguously confirm the substitution pattern on the benzene ring and reveal the conformation of the formyl and carboxylic acid groups relative to the ring and to each other. It would also provide detailed information on intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which dictate the crystal packing.
Chemical Reactivity and Derivatization
The chemical reactivity of 2-Bromo-5-formylbenzoic acid is defined by its three functional groups: the carboxylic acid, the aldehyde, and the bromine substituent.
Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification. chemicalbook.com
Aldehyde Group: The formyl group is reactive towards nucleophiles and can participate in condensation reactions. smolecule.com It can also be oxidized to a carboxylic acid or reduced to an alcohol.
Bromine Substituent: The bromine atom can be replaced through nucleophilic substitution reactions. smolecule.com It also allows the molecule to participate in cross-coupling reactions, such as the Suzuki coupling, which are powerful methods for forming carbon-carbon bonds. vwr.com
Applications in Organic Synthesis
The trifunctional nature of 2-Bromo-5-formylbenzoic acid makes it a valuable bifunctional building block in organic synthesis. smolecule.com Its ability to undergo a variety of reactions at its different functional groups allows for the construction of complex molecular architectures. It is particularly useful in the synthesis of heterocyclic compounds. researchgate.netresearchgate.net For example, it can be used in multicomponent reactions to create functionalized isoindolinones. wikipedia.org
Applications in Medicinal Chemistry
In the field of medicinal chemistry, 2-Bromo-5-formylbenzoic acid serves as a scaffold or intermediate in drug discovery. smolecule.com Its structural features are found in various biologically active molecules. smolecule.com The compound and its derivatives are explored for their potential therapeutic properties. For instance, the ability to modify the molecule at its three reactive sites allows for the synthesis of a diverse range of compounds that can be screened for biological activity.
Spectroscopic and Analytical Data
Conventional Synthetic Routes to this compound
Traditional approaches to synthesizing this compound rely on established organic reactions, including regioselective bromination and directed formylation.
One common method involves the electrophilic bromination of a formylbenzoic acid precursor, such as 5-formylbenzoic acid. smolecule.com In this approach, a brominating agent like bromine (Br₂) or N-bromosuccinimide (NBS) is used, often in the presence of a catalyst like iron(III) bromide (FeBr₃). The catalyst enhances the electrophilicity of the bromine, facilitating its substitution onto the aromatic ring. The directing effects of the existing formyl and carboxyl groups on the benzene (B151609) ring guide the incoming bromine atom to a specific position, ideally the second position, to yield the desired product. Controlling reaction conditions such as temperature is crucial to ensure high regioselectivity and prevent the formation of polybrominated byproducts.
| Precursor | Reagent | Catalyst | Key Conditions | Product |
| 5-Formylbenzoic acid | Br₂ or NBS | FeBr₃ | Controlled temperature | This compound |
This table illustrates a typical regioselective bromination reaction.
An alternative strategy starts with a bromobenzoic acid precursor, such as 2-bromobenzoic acid, and introduces the formyl group in a subsequent step. smolecule.com This can be achieved through various formylation reactions. One such method is the Vilsmeier-Haack reaction, which employs a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). Another approach is the Duff reaction, utilizing hexamine and an acid like sulfuric acid. Directed ortho-lithiation is another powerful technique where a strong base, such as n-butyllithium in the presence of a directing group, is used to deprotonate the position ortho to the directing group, followed by quenching with a formylating agent like DMF. uio.noresearchgate.netacs.org The success of this method hinges on the ability of the substituent on the bromobenzoic acid to direct the formylation to the desired position.
| Precursor | Reagent(s) | Reaction Name (if applicable) | Product |
| 2-Bromobenzoic acid derivative | POCl₃ / DMF | Vilsmeier-Haack | This compound |
| 2-Bromobenzoic acid derivative | Hexamine / H₂SO₄ | Duff Reaction | This compound |
| 2-Bromobenzoic acid derivative | n-BuLi, then DMF | Directed Ortho-Metalation | This compound |
This table summarizes common directed formylation methods.
More intricate synthetic routes may involve multiple steps that converge to form this compound. smolecule.com These syntheses can offer greater control over the final structure by building the molecule from smaller, functionalized fragments. For instance, a synthesis might begin with the separate preparation of a brominated aromatic piece and a formyl-containing fragment, which are then coupled together in a later step. While potentially longer, these convergent approaches can be advantageous for creating complex or highly substituted derivatives.
Advanced and Sustainable Synthetic Strategies
In recent years, there has been a significant push towards developing more efficient, scalable, and environmentally friendly methods for chemical synthesis. This includes the production of this compound and related compounds.
Continuous flow chemistry has emerged as a powerful tool for the scalable and safe production of fine chemicals. In a flow reactor, reagents are continuously pumped through a heated coil or a packed bed reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. organic-chemistry.orgrsc.org This level of control often leads to higher yields, improved purity, and enhanced safety, especially when dealing with highly reactive intermediates. researchgate.net The application of continuous flow technology to the synthesis of aromatic carboxylic acids and their derivatives has been demonstrated, suggesting its potential for the industrial-scale production of this compound. rsc.orgresearchgate.netresearchgate.netosti.gov For instance, a flow process could be designed for the bromination or formylation step, enabling a more efficient and reproducible synthesis. researchgate.net
| Parameter | Advantage in Flow Chemistry |
| Temperature Control | Precise and rapid heat transfer, minimizing side reactions. |
| Reaction Time | Easily controlled by adjusting flow rate and reactor volume. |
| Safety | Small reaction volumes minimize risks associated with hazardous reagents. |
| Scalability | Production can be increased by running the system for longer periods. |
This table highlights the advantages of continuous flow chemistry.
Photochemistry offers a green and efficient alternative to traditional halogenation methods. researchgate.net These reactions are initiated by light, often from LEDs, which can promote the formation of reactive radical species. rsc.orgnih.gov For aromatic bromination, photochemical methods can provide high regioselectivity under mild conditions, often at ambient temperature and without the need for a metal catalyst. researchgate.net The use of reagents like bromotrichloromethane (B165885) (BrCCl₃) in photochemical reactions has been explored for the bromination of various aromatic compounds, including those with electron-rich systems. rsc.org A photochemical approach could potentially be applied to the synthesis of this compound, offering a more sustainable pathway by reducing the reliance on harsh reagents and catalysts. rsc.orgresearchgate.net
Catalyst Systems and Reaction Condition Effects in Synthesis
The synthesis of this compound and its isomers can be broadly approached via two primary pathways: the bromination of a formylbenzoic acid precursor or the formylation of a bromobenzoic acid precursor. The catalyst systems and reaction conditions are tailored specifically to each of these strategies.
One common method involves the direct electrophilic bromination of a benzoic acid derivative. In this approach, a catalyst is often essential to facilitate the substitution on the aromatic ring. Lewis acids are typical catalysts for this transformation. For instance, the bromination of a methylbenzoic acid derivative can be achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr₃). The reaction is generally performed in a solvent such as acetic acid under carefully controlled temperature settings to ensure selective bromination. Similarly, catalysts like iron (Fe) or aluminum chloride (AlCl₃) can be employed. For the synthesis of related 2-halo-5-bromobenzoic acids, a system using NBS as the brominating agent in sulfuric acid has been described. google.com
An alternative and more modern approach involves continuous flow chemistry. vulcanchem.com This technique has been successfully applied to the synthesis of related phthalaldehydic acid derivatives from 2-bromobenzoic acid esters. acs.org This method generates highly reactive aryllithium intermediates which are then formylated. vulcanchem.com The precise control over reaction parameters like temperature and residence time afforded by flow microreactors enhances both the safety and efficiency of the synthesis. vulcanchem.comacs.org
Detailed research into continuous flow methods for analogous compounds, such as 5-bromo-3-cyano-2-formylbenzoic acid, provides insight into the specific conditions. This process can involve a bromine-lithium (Br/Li) exchange reaction using butyllithium (B86547) (BuLi) at a low temperature of -50 °C. A key advantage is the extremely rapid reaction time, which can be on the scale of milliseconds, a level of control difficult to achieve in standard batch processes. The resulting aryllithium intermediate is then immediately treated with dimethylformamide (DMF) to introduce the formyl group. This high-speed, controlled process often results in high yields and purity, simplifying downstream processing by potentially eliminating the need for column chromatography purification. acs.org
The following tables summarize and compare the catalyst systems and conditions for different synthetic approaches.
Table 1: Comparison of Synthetic Methodologies for Halogenated Formylbenzoic Acids
| Method | Starting Material Example | Key Reagents & Catalyst | Reaction Conditions | Advantages & Findings |
|---|---|---|---|---|
| Traditional Bromination | 3-cyano-2-formylbenzoic acid | Br₂ or NBS; FeBr₃, Fe, or AlCl₃ catalyst | Controlled temperature, often in a solvent like acetic acid or sulfuric acid. google.com | A straightforward and well-established chemical transformation. |
| Continuous Flow-Flash Chemistry | Isopropyl 2-bromo-5-cyanobenzoate | n-Butyllithium (BuLi), Dimethylformamide (DMF) | Low temperature (-50 °C), very short residence time (e.g., 0.1 seconds) in flow microreactors. | Offers high yield, enhanced safety, scalability, and often avoids the need for extensive purification. vulcanchem.comacs.org |
| Oxidation of Precursor | 5-bromo-3-(hydroxymethyl)benzoic acid | Manganese dioxide (MnO₂) | Mild and selective oxidation conditions. | Preserves other sensitive functional groups on the molecule. |
| Temperature Control | Precise temperature management in flow reactors is critical for controlling the generation and immediate reaction of highly reactive intermediates like aryllithiums, enhancing process safety and efficiency. | vulcanchem.com |
Reactivity Profile of the Aldehyde Functional Group
The aldehyde group is a key site of reactivity in this compound, participating in a wide array of chemical transformations.
Electrophilic Transformations and Nucleophilic Additions
The carbonyl carbon of the formyl group is electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to many of its synthetic applications. The aldehyde can react with various nucleophiles, such as amines and thiols, to form new carbon-heteroatom bonds. For instance, it can undergo nucleophilic addition reactions that are foundational to the construction of more complex molecular architectures.
Multicomponent reactions, such as the Ugi and Passerini reactions, have been explored with similar formylbenzoic acids, highlighting the versatility of the aldehyde group in generating molecular diversity. wikipedia.orgnih.gov In a Passerini–Aldol (B89426) sequence, 2-formylbenzoic acid can react with isocyanides and arylglyoxals to form substituted isocoumarins. nih.gov
Oxidation and Reduction Pathways
The aldehyde group of this compound can be readily oxidized to a second carboxylic acid group, forming 2-bromo-1,3-dicarboxybenzene. This transformation can be achieved using various oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromium trioxide.
Conversely, the formyl group can be selectively reduced to a hydroxymethyl group (-CH2OH) using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction provides access to the corresponding benzyl (B1604629) alcohol derivative, a valuable synthetic intermediate.
A summary of these transformations is presented in the table below.
| Transformation | Reagent Example | Product Functional Group |
| Oxidation | Potassium Permanganate (KMnO4) | Carboxylic Acid |
| Reduction | Sodium Borohydride (NaBH4) | Hydroxymethyl |
Condensation Reactions and Imine Formation
The aldehyde functionality readily undergoes condensation reactions with amines to form imines (Schiff bases). researchgate.netanalis.com.my This reaction is a cornerstone of combinatorial chemistry and is crucial for the synthesis of various heterocyclic compounds. researchgate.net For example, condensation with primary amines can lead to the formation of iminium intermediates, which can be trapped intramolecularly to yield complex cyclic structures. acs.org The formation of imines from aldehydes is a reversible process that can be driven to completion by removing water from the reaction mixture. researchgate.net
Research has shown that microwave irradiation can accelerate imine formation, leading to higher yields in shorter reaction times compared to conventional heating methods. analis.com.my
Strecker Reaction for α-Aminonitrile Synthesis
The Strecker reaction provides a pathway for the synthesis of α-aminonitriles from aldehydes. researchgate.netmasterorganicchemistry.com This reaction involves the treatment of the aldehyde with an amine and a cyanide source, typically sodium cyanide. researchgate.net In the context of this compound, this would involve the formation of an imine intermediate, which is then attacked by the cyanide ion to yield the corresponding α-aminonitrile. masterorganicchemistry.com This product can be further hydrolyzed to produce an α-amino acid derivative. Studies on 2-formylbenzoic acid have demonstrated that this three-component condensation can proceed efficiently in an aqueous medium at room temperature without the need for a catalyst. researchgate.net
Reactivity Profile of the Bromine Substituent
The bromine atom on the aromatic ring offers another handle for synthetic modification, primarily through substitution reactions.
Nucleophilic Aromatic Substitution Reactions
While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, the presence of electron-withdrawing groups on the aromatic ring can facilitate these reactions. masterorganicchemistry.comlibretexts.org In this compound, the electron-withdrawing nature of the formyl and carboxylic acid groups enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. The bromine atom can be substituted by various nucleophiles, such as amines or thiols, under appropriate reaction conditions. smolecule.com This S_NAr (Nucleophilic Aromatic Substitution) reaction typically proceeds through a Meisenheimer complex intermediate. libretexts.org
However, it is important to note that the formyl group can also deactivate the aromatic ring towards electrophilic substitution. The reactivity can be managed by protecting the formyl group, for instance as an acetal, to allow for selective reactions at the bromine-substituted position, such as in Suzuki-Miyaura cross-coupling reactions.
Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The bromine atom attached to the aromatic ring of this compound makes it an excellent substrate for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling , a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a prominent example. fishersci.es While direct studies on this compound are not extensively detailed in the provided results, the reactivity of similar bromo- and formyl-substituted benzoic acids is well-documented. For instance, analogs like 2-bromo-4-fluoro-5-formylbenzoic acid and 4-bromo-2-cyano-5-formylbenzoic acid are known to participate in Suzuki-Miyaura couplings. smolecule.com In these reactions, the bromine atom serves as the leaving group, coupling with a boronic acid in the presence of a palladium catalyst and a base to form a new aryl-aryl bond. fishersci.es The general applicability of this reaction suggests that this compound would readily couple with various aryl or vinyl boronic acids. fishersci.es The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate in a suitable solvent system.
The following table outlines the typical components and their roles in a Suzuki-Miyaura reaction involving a bromo-substituted benzoic acid derivative.
| Component | Role | Example |
| Aryl Halide | Substrate with a leaving group | This compound |
| Boronic Acid | Coupling partner providing the new aryl/vinyl group | Phenylboronic acid |
| Palladium Catalyst | Facilitates the catalytic cycle | Pd(PPh₃)₄ |
| Base | Activates the boronic acid and neutralizes byproducts | K₂CO₃ |
| Solvent | Provides the reaction medium | Toluene/Ethanol mixture |
Free Radical Initiated Reactions
This compound can also be involved in free radical initiated reactions. smolecule.com The bromine atom on the aromatic ring can participate in such reactions, although the C(sp²)-Br bond is generally strong. More susceptible to radical reactions are benzylic positions. masterorganicchemistry.com While this compound itself lacks a benzylic C-H bond, its derivatives could undergo such transformations. For example, if the formyl group were reduced to a hydroxymethyl group, the resulting benzylic C-H bond would be a target for radical bromination using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., light or AIBN). masterorganicchemistry.com
Theoretical studies on benzoic acid derivatives have explored their free radical scavenging activities, indicating that the positions of functional groups significantly influence the stability of the resulting radicals. preprints.org
Reactivity Profile of the Carboxylic Acid Functional Group
The carboxylic acid group is a defining feature of this compound, offering a gateway to a variety of chemical transformations.
Decarboxylation Pathways
Under specific conditions, this compound can undergo decarboxylation, which is the removal of the carboxyl group as carbon dioxide. smolecule.com This reaction typically requires high temperatures or the presence of a catalyst. The stability of the resulting carbanion or radical intermediate influences the ease of decarboxylation. The presence of the electron-withdrawing formyl and bromo groups can affect the electronic properties of the aromatic ring and, consequently, the conditions required for decarboxylation.
Esterification and Amidation Transformations
The carboxylic acid functionality of this compound readily undergoes esterification and amidation reactions.
Esterification involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester. This is a common transformation used to protect the carboxylic acid group or to modify the solubility and electronic properties of the molecule. For example, the ethyl ester of 2-bromo-5-fluorobenzoic acid is a known compound, suggesting that this compound can be similarly esterified. nih.gov
Amidation is the reaction of the carboxylic acid with an amine to form an amide. This reaction is often facilitated by coupling agents such as carbodiimides (e.g., DCC, EDCI) or other reagents like HATU or PyBOP to activate the carboxylic acid. google.com These amide coupling reactions are crucial in the synthesis of peptides and other biologically active molecules. echemi.comrsc.org The formyl group on this compound provides an additional site for reaction, which must be considered when planning a synthetic route.
Multicomponent and Tandem Reaction Sequences Employing this compound
The presence of multiple reactive sites in this compound makes it an ideal candidate for multicomponent and tandem reactions, which allow for the rapid construction of complex molecular architectures from simple starting materials.
Heterocycle Formation via Cyclization Reactions
This compound is a valuable precursor for the synthesis of various heterocyclic compounds through cyclization reactions. The formyl and carboxylic acid groups can react intramolecularly or with external reagents in a sequential manner to form fused ring systems.
One notable application is in the Ugi three-component reaction (U-3CR) or four-component reaction (U-4CR). researchgate.netrsc.org In these reactions, an aldehyde (the formyl group of this compound), an amine, a carboxylic acid (the carboxylic acid group of the same molecule or an external one), and an isocyanide react in a one-pot process to generate α-amidoamides. researchgate.net These products can then undergo further intramolecular reactions to form complex heterocycles like oxoisoindoles. rsc.org
Furthermore, 2-formylbenzoic acids, in general, are known to participate in tandem heterocyclization reactions. For example, they can react with substituted 2-(1-aminoalkyl)phenols to form isoindolobenzoxazinones. researchgate.net The formyl group first reacts with the primary amine to form an imine, which is then followed by an intramolecular cyclization involving the carboxylic acid group. These reactions demonstrate the utility of the bifunctional nature of 2-formylbenzoic acid derivatives in generating diverse heterocyclic scaffolds. mdpi.comacs.org
The following table summarizes some of the heterocycles that can be synthesized from 2-formylbenzoic acid derivatives.
| Starting Materials | Reaction Type | Resulting Heterocycle |
| 2-Formylbenzoic acid, amine, isocyanide | Ugi Reaction | Oxoisoindole |
| 2-Formylbenzoic acid, 2-(1-aminoalkyl)phenol | Tandem Heterocyclization | Isoindolobenzoxazinone |
| 2-Formylbenzoic acids, malononitrile, isocyanides | Three-component reaction | Isochromeno[3,4-b]pyrrole |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations are founded on the principles of quantum mechanics and are employed to determine the electronic structure and energy of molecules. These calculations provide a foundational understanding of a molecule's stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems, including molecules like 2-Bromo-5-formylbenzoic acid. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency.
A typical DFT study of this compound would involve optimizing the molecule's geometry to find its most stable, lowest-energy conformation. From this optimized structure, a wealth of electronic data can be extracted. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Furthermore, DFT calculations can generate an electrostatic potential map, which illustrates the charge distribution across the molecule. This map is invaluable for predicting how the molecule will interact with other molecules, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, this would reveal the influence of the electron-withdrawing bromine, formyl, and carboxylic acid groups on the benzene (B151609) ring's electron density.
Table 1: Representative Electronic Properties Obtainable from DFT Calculations for this compound (Note: The following values are illustrative of the types of data generated and are not from published experimental or computational results.)
| Calculated Property | Description | Hypothetical Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Data Not Available |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Data Not Available |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Data Not Available |
| Dipole Moment | A measure of the net molecular polarity arising from charge separation. | Data Not Available |
| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Data Not Available |
To perform these calculations, researchers would select a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)), which together define the theoretical model used to approximate the solution to the Schrödinger equation.
The three-dimensional structure of a molecule is not static. Groups of atoms can rotate around single bonds, leading to different spatial arrangements known as conformations. A Potential Energy Surface (PES) map is a theoretical plot of a molecule's energy as a function of one or more of its geometric parameters, such as bond rotation angles (dihedral angles).
For this compound, PES mapping would be crucial for understanding its conformational flexibility. The key rotations to investigate would be around the C-C bonds connecting the formyl (-CHO) and carboxylic acid (-COOH) groups to the benzene ring. By systematically rotating these groups and calculating the molecule's energy at each step, a PES can be generated. The low points on this surface correspond to stable, low-energy conformers, while the high points represent high-energy transition states between them. This analysis reveals the most likely shapes the molecule will adopt and the energy barriers required to switch between these shapes, which is critical for understanding how it might fit into a biological receptor.
Molecular Docking for Receptor Binding Affinity Prediction
Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is a cornerstone of structure-based drug design, aiming to forecast the binding mode and affinity of a ligand to a target protein.
In a molecular docking study involving this compound, the compound would be treated as the ligand. The first step involves obtaining the 3D structures of both the ligand and a selected protein target. The structure of the ligand can be generated and optimized using methods like DFT. The protein structure is typically obtained from experimental databases like the Protein Data Bank (PDB).
The docking software then explores a vast number of possible binding poses of the ligand within the active site of the protein. Each pose is evaluated by a scoring function that estimates the binding affinity, usually expressed in kcal/mol. A more negative score typically indicates a more favorable binding interaction. The simulation identifies the most stable binding pose and predicts the key intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atom)—that stabilize the ligand-receptor complex.
Table 2: Illustrative Output from a Molecular Docking Study (Note: This table is a hypothetical representation of results for this compound against a generic protein target.)
| Parameter | Description | Example Result |
| Protein Target | The receptor protein used in the simulation (e.g., a specific kinase or enzyme). | e.g., Human Cyclooxygenase-2 |
| Binding Affinity | The predicted strength of the interaction between the ligand and the protein. | Data Not Available |
| Binding Pose | The lowest energy orientation of the ligand within the protein's active site. | Data Not Available |
| Key Interactions | Specific amino acid residues involved in stabilizing the ligand. | Data Not Available |
This information is vital for predicting whether this compound might be an effective inhibitor or activator of a particular protein, guiding further experimental validation.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. Instead of focusing on a single molecule-protein interaction like docking, QSAR builds statistical models from a dataset of diverse compounds with known activities.
To develop a QSAR model relevant to this compound, one would first need a collection of structurally similar compounds with measured biological activity against a specific target. For each compound in this set, including this compound, a series of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (logP), and electronic features.
Table 3: Examples of Molecular Descriptors Calculated for QSAR Modeling of this compound (Note: These are examples of descriptor types; actual values would be calculated by specialized software.)
| Descriptor Class | Example Descriptor | Description |
| Physicochemical | LogP | A measure of the molecule's hydrophobicity. |
| Topological | Wiener Index | A number derived from the distances between all pairs of atoms in the molecule's graph. |
| Electronic | Dipole Moment | Quantifies the overall polarity of the molecule. |
| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
| Quantum-Chemical | HOMO/LUMO Energies | Electronic parameters calculated from quantum mechanics (e.g., via DFT). |
Once the descriptors and activity data are compiled, statistical methods like multiple linear regression or machine learning algorithms are used to create an equation that relates the descriptors (the structure) to the activity. This resulting QSAR model can then be used to predict the activity of new, untested compounds like this compound or its derivatives, thereby prioritizing which molecules should be synthesized and tested in the lab.
Emerging Research Frontiers and Future Prospects
Exploration of Stereoselective Synthetic Pathways
The development of synthetic routes to chiral molecules is a cornerstone of modern organic chemistry, with significant implications for pharmaceuticals, agrochemicals, and materials science. 2-Bromo-5-formylbenzoic acid presents a scaffold ripe for the development of stereoselective transformations, particularly in the synthesis of atropisomeric compounds.
Atropisomers are stereoisomers arising from restricted rotation around a single bond. The ortho-bromo substituent in this compound introduces significant steric hindrance, which can be exploited to control the stereochemistry of biaryl systems. wikipedia.org Recent advances in transition-metal catalysis have enabled the atroposelective synthesis of chiral biaryls through C-H functionalization. rsc.org For instance, palladium-catalyzed reactions employing chiral transient directing groups have shown high efficiency and stereoselectivity in the synthesis of brominated biaryls. rsc.org The bromo and formyl groups on the this compound scaffold offer orthogonal handles for further synthetic manipulations, making it a valuable precursor for complex chiral ligands and materials. rsc.org
Future research in this area could focus on the development of novel chiral ligands derived from this compound for use in asymmetric catalysis. The combination of a carboxylic acid and an aldehyde group allows for the formation of diverse chiral environments through condensation with chiral amines or alcohols. These resulting chiral derivatives could be employed in a variety of stereoselective reactions, such as Diels-Alder reactions, aldol (B89426) additions, and asymmetric reductions. ims.ac.jpresearchgate.net
Table 1: Potential Stereoselective Reactions Involving this compound Derivatives
| Reaction Type | Potential Role of this compound Derivative | Desired Outcome |
|---|---|---|
| Atroposelective C-H Arylation | As a precursor to a chiral biaryl | Enantiomerically enriched biaryl compounds |
| Asymmetric Aldol Reaction | As a chiral ligand or catalyst scaffold | Chiral β-hydroxy carbonyl compounds |
| Asymmetric Diels-Alder Reaction | As a chiral dienophile or catalyst component | Enantiomerically pure cyclic compounds |
Integration into Supramolecular Chemistry and Nanotechnology
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. The functional groups of this compound—carboxylic acid, aldehyde, and bromine—are all capable of participating in various intermolecular interactions, making it an excellent candidate for the construction of supramolecular assemblies. acs.orgacs.orgnih.govresearchgate.netnovanet.ca
The carboxylic acid moiety is well-known for its ability to form robust hydrogen-bonded dimers. acs.org The aldehyde group can act as a hydrogen bond acceptor, while the bromine atom can participate in halogen bonding, a directional interaction that is increasingly being utilized in crystal engineering. acs.org The interplay of these interactions can lead to the formation of well-defined one-, two-, or three-dimensional networks. acs.orgacs.org The self-assembly of substituted benzoic acids has been shown to lead to diverse architectures, including helical structures. acs.org
In the realm of nanotechnology, this compound and its derivatives can be used to functionalize nanoparticles, conferring specific recognition properties or directing their self-assembly. samipubco.com For instance, benzoic acid-functionalized iron oxide nanoparticles have been synthesized and characterized for their magnetic and optical properties. samipubco.com The aldehyde group of this compound could be used to covalently attach the molecule to amine-functionalized surfaces or nanoparticles, while the carboxylic acid and bromo groups remain available for further interactions.
A particularly promising area is the use of functionalized benzoic acids as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). researchgate.netmdpi.comekb.egrsc.orgscinito.ai MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis. The specific geometry and functionality of the organic linker dictate the structure and properties of the resulting MOF. The trifunctional nature of this compound could lead to the formation of novel MOF architectures with tailored pore environments and functionalities. The bromine and aldehyde groups could serve as sites for post-synthetic modification, allowing for the introduction of further chemical complexity. ekb.eg
Table 2: Potential Supramolecular and Nanomaterial Applications
| Application Area | Role of this compound | Potential Outcome |
|---|---|---|
| Crystal Engineering | As a building block for supramolecular assemblies | Formation of predictable crystalline networks with desired topologies |
| Nanoparticle Functionalization | As a surface ligand | Nanoparticles with tailored surface properties and functionalities |
| Metal-Organic Frameworks | As an organic linker | Novel porous materials with applications in catalysis and separation |
Development of Catalytic Systems Utilizing this compound Scaffolds
The development of efficient and selective catalysts is a central goal of chemical research. The structural features of this compound make it an attractive scaffold for the design of novel catalysts. The carboxylic acid can act as a directing group in transition-metal-catalyzed C-H activation reactions, enabling the functionalization of the aromatic ring at specific positions. acs.orgnih.govgonzaga.eduacs.orgnih.gov
Ruthenium(II)-catalyzed ortho-C–H functionalization of benzoic acids has been demonstrated, showcasing the utility of the carboxylate as an internal directing group. acs.orgnih.gov This approach could be applied to this compound to introduce additional functional groups, leading to highly substituted aromatic compounds. Furthermore, the aldehyde functionality can be converted into various other groups, such as imines or alcohols, which can then coordinate to metal centers to form active catalysts.
Chiral phosphoric acids have emerged as powerful Brønsted acid catalysts for a wide range of enantioselective transformations. researchgate.net The synthesis of novel chiral phosphoric acids often involves the use of aromatic aldehydes. This compound could serve as a starting material for the synthesis of new classes of bifunctional catalysts that combine a Brønsted acid moiety with other catalytic functionalities. For example, a catalyst could be designed to have both an acidic site (from a phosphoric acid derivative) and a hydrogen-bond donating site (from a urea (B33335) group derived from the carboxylic acid). nih.gov
Moreover, nanoparticles functionalized with benzoic acid derivatives can act as heterogeneous catalysts. nih.gov The functionalization of magnetic nanoparticles with a urea-benzoic acid ligand has been shown to create a dual acidic and hydrogen bonding catalyst for multicomponent reactions. nih.gov A similar strategy could be employed with this compound to create recyclable and efficient catalytic systems.
Advanced Mechanistic Investigations of Complex Reactions
A deep understanding of reaction mechanisms is crucial for the rational design of new chemical transformations and the optimization of existing ones. The bifunctional nature of this compound, containing both an aldehyde and a carboxylic acid, makes it an interesting substrate for mechanistic studies of complex reactions.
The interplay between the aldehyde and carboxylic acid groups can be investigated in reactions such as intramolecular cyclizations or multicomponent reactions. For example, in the presence of an amine, the aldehyde can form an iminium ion, which can then be attacked by an internal or external nucleophile. The carboxylic acid group can act as an internal proton source or a general acid/base catalyst, influencing the rate and selectivity of the reaction. acs.orgresearchgate.net
Kinetic studies, such as Hammett analysis, can be employed to probe the electronic effects of substituents on the reactivity of the aldehyde and carboxylic acid groups. acs.orgresearchgate.net By comparing the reactivity of this compound with that of its isomers and derivatives, detailed information about the transition states of various reactions can be obtained. Computational methods, such as density functional theory (DFT), can be used to model reaction pathways and to gain insights into the role of different functional groups in stabilizing intermediates and transition states. nih.gov
Mechanistic studies of reactions involving α,β-unsaturated carbonyl compounds have shown the importance of base-catalyzed steps and the influence of substituents on reactivity. nih.gov Similar detailed investigations into reactions where this compound acts as a reactant or precursor would provide valuable data for the broader field of physical organic chemistry. The presence of the bromo substituent also opens up the possibility of studying radical-mediated reactions or transition-metal-catalyzed cross-coupling reactions, where the mechanism of C-Br bond activation can be investigated.
Q & A
Basic: What are the common synthetic routes for preparing 2-Bromo-5-formylbenzoic acid, and how do reaction conditions influence product purity?
Methodological Answer:
this compound is typically synthesized via bromination of 5-formylbenzoic acid derivatives or formylation of brominated precursors. Key steps include:
- Bromination: Electrophilic aromatic substitution using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled temperature (0–25°C) to avoid over-bromination .
- Formylation: Directed ortho-metalation (DoM) strategies or Vilsmeier-Haack reaction to introduce the formyl group, requiring anhydrous conditions and inert atmospheres .
- Purification: Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Impurities often arise from incomplete bromination or oxidation side reactions; monitoring via TLC or HPLC is critical .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?
Methodological Answer:
- ¹H/¹³C NMR:
- IR Spectroscopy: Strong C=O stretches for the formyl (~1680 cm⁻¹) and carboxylic acid (~1700 cm⁻¹) groups. C-Br vibrations occur at ~550–650 cm⁻¹ .
- Mass Spectrometry: Molecular ion peak [M+H]⁺ at m/z 243 (C₈H₅BrO₃) with isotopic patterns confirming bromine .
Advanced: How can researchers resolve contradictory data regarding the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
Contradictory reactivity (e.g., Suzuki vs. Ullmann coupling yields) may stem from:
- Catalyst Selection: Pd(PPh₃)₄ vs. CuI/ligand systems. For bromoaryl substrates, Pd catalysts often outperform Cu in polar aprotic solvents (DMF, THF) .
- Electronic Effects: The electron-withdrawing formyl group deactivates the ring, slowing coupling. Adding electron-donating groups (e.g., –OMe) to the ligand or adjusting reaction temperature (80–120°C) can enhance reactivity .
- Byproduct Analysis: Use LC-MS to identify intermediates (e.g., debrominated products) and optimize stoichiometry (1.2–2.0 eq. of coupling partner) .
Advanced: What strategies optimize the regioselectivity of functional group transformations in derivatives of this compound?
Methodological Answer:
- Protecting Groups: Temporarily protect the formyl group (e.g., acetal formation) to direct bromine or other substituents to specific positions .
- Metalation: Use LiTMP or LDA to deprotonate the benzoic acid, enabling selective functionalization at the 5-position .
- Computational Modeling: DFT calculations predict substituent effects on transition states, guiding reagent selection (e.g., electrophiles vs. nucleophiles) .
Basic: What are the recommended storage conditions and handling precautions for this compound to ensure stability?
Methodological Answer:
- Storage: Store at 2–8°C in airtight, light-resistant containers under inert gas (Ar/N₂). Desiccants (silica gel) prevent hydrolysis of the formyl group .
- Handling: Use fume hoods and PPE (gloves, goggles). The compound may decompose upon prolonged exposure to moisture, releasing HBr gas; monitor pH if dissolved .
Advanced: How does the electronic effect of the bromo and formyl substituents influence the acid's participation in nucleophilic aromatic substitution (NAS)?
Methodological Answer:
- Activation/Deactivation: The –Br (meta-directing, weakly deactivating) and –CHO (meta-directing, strongly deactivating) groups reduce ring electron density, favoring NAS under harsh conditions (e.g., NaNH₂ in NH₃(l)) .
- Competitive Pathways: In polar solvents (DMSO), the carboxylic acid may deprotonate, forming a carboxylate that directs nucleophiles to the para position relative to –Br . Kinetic vs. thermodynamic control can be assessed via time-resolved NMR .
Basic: What purification challenges arise during the synthesis of this compound, and how can they be addressed?
Methodological Answer:
- Common Issues: Co-elution of brominated byproducts (e.g., di-brominated analogs) or oxidized forms (e.g., carboxylic acid dimers).
- Solutions:
- Chromatography: Use reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) for high-resolution separation .
- Recrystallization: Optimize solvent polarity (e.g., gradient cooling in DCM/hexane) to isolate the pure product .
Advanced: How can researchers validate the biological activity of this compound derivatives in enzyme inhibition assays?
Methodological Answer:
- Assay Design: Use fluorescence-based assays (e.g., Förster resonance energy transfer) to monitor binding to target enzymes (e.g., kinases) .
- Control Experiments: Compare IC₅₀ values against known inhibitors and assess non-specific binding via thermal shift assays .
- Data Interpretation: Address false positives by repeating assays in reducing environments (DTT) to rule out thiol-reactive artifacts .
Basic: What analytical methods are suitable for quantifying this compound in complex mixtures?
Methodological Answer:
- HPLC-UV: Use a C18 column with UV detection at 254 nm (λ_max for aromatic systems). Calibrate with standards in the linear range (0.1–10 μg/mL) .
- GC-MS: Derivatize the carboxylic acid (e.g., methyl esterification) for volatility. Monitor using selective ion monitoring (SIM) for m/z 243 .
Advanced: What computational tools can predict the crystallographic packing behavior of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
